molecular formula C9H12FN B1367165 2-Fluoro-2-phenylpropan-1-amine

2-Fluoro-2-phenylpropan-1-amine

Cat. No.: B1367165
M. Wt: 153.2 g/mol
InChI Key: RSJAQRQLXXKVKN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry principles for organic nomenclature. The compound's preferred International Union of Pure and Applied Chemistry name reflects its structural composition, with the propane backbone serving as the principal chain and the phenyl and fluoro substituents positioned at the second carbon atom. The primary amine functionality is located at the first carbon of the propyl chain, establishing the complete substitution pattern.

The molecular formula C₉H₁₂FN represents the free base form of the compound, with a molecular weight of 153.20 grams per mole. The Chemical Abstracts Service registry number 75197-97-6 corresponds to the free amine form, while the hydrochloride salt variant carries the Chemical Abstracts Service number 75198-06-0. This dual identification system reflects the common practice of isolating and characterizing both the free base and salt forms of amine-containing compounds for enhanced stability and handling properties.

The Simplified Molecular Input Line Entry System representation CC(C1=CC=CC=C1)(F)CN provides a concise structural descriptor that captures the branching pattern and functional group positioning. The International Chemical Identifier string InChI=1S/C9H12FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3 offers additional structural verification through its systematic encoding approach. The corresponding International Chemical Identifier Key OCABOAGDAIZWAX-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical informatics applications.

Table 1: Systematic Identification Parameters

Parameter Value Reference
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Chemical Abstracts Service Number 75197-97-6
Simplified Molecular Input Line Entry System CC(C1=CC=CC=C1)(F)CN
International Chemical Identifier Key OCABOAGDAIZWAX-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the tetrahedral carbon center at the second position of the propyl chain, where the fluorine atom, phenyl group, methyl group, and aminomethyl substituent create a quaternary stereocenter. This geometric arrangement introduces significant steric interactions that influence the compound's overall conformational preferences and three-dimensional structure. The presence of the fluorine atom, with its small van der Waals radius but high electronegativity, creates unique electronic effects that differentiate this compound from its non-fluorinated analogs.

The phenyl ring adopts a planar conformation with characteristic aromatic bond lengths and angles, while its attachment to the quaternary carbon introduces rotational freedom around the carbon-carbon bond. The preferred conformations likely minimize steric clashes between the phenyl ring and the other substituents at the quaternary center. The aminomethyl group exhibits additional conformational flexibility, with rotation around the carbon-carbon bond connecting it to the quaternary center affecting the overall molecular shape and potential intermolecular interactions.

Computational studies of related fluorinated phenylpropylamines suggest that the fluorine substitution significantly influences the conformational energy landscape compared to hydrogen-substituted analogs. The electronegativity of fluorine affects the electron density distribution around the quaternary carbon, potentially stabilizing certain conformational arrangements through electrostatic interactions. The gauche effect, commonly observed in organofluorine compounds, may also contribute to conformational preferences in this molecular system.

The molecular geometry is further characterized by the spatial relationship between the amine functionality and the aromatic ring system. The extended chain length and quaternary carbon branching create a three-dimensional arrangement that differs substantially from simple phenethylamine derivatives. This geometric arrangement has important implications for potential biological activity and intermolecular recognition processes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic signal patterns arising from the fluorine substitution and aromatic systems. The fluorine-19 nuclear magnetic resonance spectrum would be expected to show a single signal in the aliphatic fluorine region, typically around -180 parts per million, reflecting the carbon-fluorine bond environment at the quaternary center. The proton nuclear magnetic resonance spectrum would exhibit characteristic patterns for the phenyl ring protons in the aromatic region (7.0-7.5 parts per million), the methyl group as a doublet due to fluorine coupling, and the aminomethyl protons as a complex multiplet influenced by both fluorine and nitrogen coupling effects.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon bearing the fluorine atom as a characteristic doublet, with the large one-bond carbon-fluorine coupling constant (typically 200-250 hertz) providing definitive structural confirmation. The aromatic carbon signals appear in their expected chemical shift ranges (125-140 parts per million), while the aliphatic carbons show appropriate multiplicities based on their proximity to the fluorine center. The fluorine coupling effects extend to carbons within two to three bonds, creating recognizable splitting patterns that serve as structural fingerprints.

Infrared spectroscopy provides complementary information through characteristic absorption bands. The nitrogen-hydrogen stretching vibrations of the primary amine appear as asymmetric and symmetric bands in the 3300-3500 wavenumber region, while the carbon-fluorine stretching typically occurs around 1000-1200 wavenumbers. The aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region, and the carbon-hydrogen stretching vibrations from both aliphatic and aromatic systems contribute to the 2800-3100 wavenumber range.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 153 for the free base form, with characteristic fragmentation patterns reflecting the loss of functional groups and aromatic stabilization. The base peak often corresponds to the tropylium ion formed through benzylic fragmentation processes. Electron impact ionization typically produces fragments corresponding to the loss of the aminomethyl group (mass-to-charge ratio 122) and subsequent aromatic rearrangements.

Table 2: Expected Spectroscopic Characteristics

Technique Key Features Expected Values
¹⁹F Nuclear Magnetic Resonance Aliphatic carbon-fluorine -180 ppm
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-7.5 ppm
¹³C Nuclear Magnetic Resonance Quaternary carbon-fluorine Doublet, J = 200-250 Hz
Infrared Nitrogen-hydrogen stretch 3300-3500 cm⁻¹
Mass Spectrometry Molecular ion m/z 153

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis of this compound would provide definitive structural parameters including precise bond lengths, bond angles, and intermolecular packing arrangements. The hydrochloride salt form, with melting point 144-146 degrees Celsius, demonstrates sufficient crystalline stability for potential diffraction studies. The ionic nature of the hydrochloride salt typically enhances crystal formation through electrostatic interactions between the protonated amine and chloride counterion, creating more ordered crystalline lattices compared to free base forms.

The expected crystallographic parameters would include carbon-fluorine bond lengths of approximately 1.38-1.40 angstroms, consistent with typical aliphatic carbon-fluorine bonds. The quaternary carbon center would exhibit tetrahedral geometry with bond angles deviating from the ideal 109.5 degrees due to steric interactions between the bulky substituents. The phenyl ring would maintain planar geometry with standard aromatic bond parameters.

Intermolecular packing in the crystal structure would likely be dominated by hydrogen bonding interactions involving the protonated amine nitrogen and the chloride counterion in the salt form. Additional weak interactions, including carbon-hydrogen to pi contacts with the aromatic ring systems and potential fluorine-based interactions, would contribute to the overall crystal stability. The packing efficiency and molecular orientation within the unit cell would reflect the balance between these various intermolecular forces.

The crystallographic space group and unit cell parameters would depend on the specific packing arrangement adopted by the molecules. Common space groups for similar organic amine hydrochlorides include P21/c and P-1, reflecting the typical packing patterns observed for these molecular systems. Thermal ellipsoid parameters from the crystallographic refinement would provide insights into the dynamic behavior of different molecular regions within the crystal lattice.

Analysis of related fluorinated phenylpropylamine structures in the Cambridge Structural Database reveals common structural motifs and packing patterns that could inform predictions about this specific compound's crystallographic behavior. The fluorine substitution typically influences both intramolecular conformational preferences and intermolecular packing arrangements compared to non-fluorinated analogs, often leading to distinct crystalline forms with modified physical properties.

Properties

IUPAC Name

2-fluoro-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAQRQLXXKVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a precursor in the synthesis of novel psychoactive substances. Its structural similarity to known stimulants suggests that it may exhibit similar pharmacological effects. Research indicates that derivatives of 2-fluoro-2-phenylpropan-1-amine could be developed as potential treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to their stimulant properties .

Synthesis of New Compounds

This compound serves as a building block for synthesizing more complex molecules. For instance, it has been utilized in the synthesis of various amides and other derivatives through reactions such as acylation and alkylation. This versatility makes it valuable in organic synthesis, particularly in creating compounds with specific biological activities .

Research on Neurotransmitter Modulation

Studies have indicated that compounds related to this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction is crucial for developing medications targeting psychiatric disorders and neurodegenerative diseases .

Case Study 1: Synthesis of Fluorinated Stimulants

A study published in Molbank detailed the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide from this compound. This synthesis involved a reaction with amphetamine derivatives and demonstrated high yields, indicating the compound's utility in creating new stimulant drugs .

Case Study 2: Pharmacological Evaluation

Research evaluating the pharmacological effects of various fluorinated amphetamines, including derivatives of this compound, showed promising results in enhancing cognitive functions in animal models. These findings suggest potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases .

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
2-Fluoro-2-phenylpropan-1-amine Not provided C₉H₁₂FN F on C2, phenyl on C2 Limited data; structural studies
2-(2-Fluorophenyl)propan-2-amine 74702-88-8 C₉H₁₂FN F on ortho-phenyl, branched amine Synthetic intermediate
1-(2-Fluorophenyl)-2-methylpropan-2-amine HCl 1957-24-0 C₁₀H₁₅ClFN F on ortho-phenyl, methyl branch Medical intermediate
2-[4-(Trifluoromethyl)phenyl]propan-2-amine Not provided C₁₀H₁₂F₃N CF₃ on para-phenyl LogP ≈ 2.0; receptor studies
NN-Dimethyl-2-phenylpropan-1-amine Not provided C₁₁H₁₇N N,N-dimethyl, no F Designer stimulant

Research Findings and Implications

  • Fluorine Position : Ortho-fluorination (e.g., 2-(2-fluorophenyl)propan-2-amine) may enhance metabolic stability compared to para-substituted analogs .
  • Amine Branching : Branched amines (propan-2-amine) exhibit higher lipophilicity and CNS penetration than linear chains (propan-1-amine) .
  • Electron-Withdrawing Groups : Trifluoromethyl substitution increases LogP and oxidative stability but may reduce aqueous solubility .
  • Designer Drug Trends: Non-fluorinated analogs like NN-DMPPA highlight the illicit modification of amine groups to evade regulatory detection .

Q & A

Basic: What are the primary synthetic routes for 2-Fluoro-2-phenylpropan-1-amine?

Answer:
The compound can be synthesized via:

  • Nucleophilic substitution : Reacting a fluoro-substituted haloalkane (e.g., 2-fluoro-2-phenylpropyl bromide) with ammonia or primary amines under basic conditions .
  • Reductive amination : Reducing a ketone precursor (e.g., 2-fluoro-2-phenylpropan-1-one) using hydrogen gas and a catalyst (e.g., Raney nickel) in the presence of ammonia .
  • Alternative routes : Adapting methods for structurally similar amines, such as lithium aluminum hydride (LiAlH₄) reduction of nitriles or nitro compounds .

Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like elimination or over-alkylation.

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer:
Chiral resolution or asymmetric synthesis is critical due to the stereogenic center at the fluorinated carbon. Methods include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during reductive amination to induce enantioselectivity .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or chiral stationary phases in dynamic kinetic resolution of racemic mixtures .
  • Chiral chromatography : Separate enantiomers post-synthesis using HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR for structural elucidation .
  • GC-MS : Assess purity and detect volatile byproducts (e.g., dehalogenated derivatives) .
  • Elemental analysis : Verify stoichiometry of C, H, N, and F .

Note : For fluorinated analogs, ensure deuterated solvents in NMR do not mask fluorine signals .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Stereochemical variations : Enantiomers may exhibit divergent receptor binding (e.g., serotonin vs. dopamine receptor affinity) .
  • Impurity profiles : Trace solvents or unreacted intermediates (e.g., ketones) can interfere with assays. Validate purity via HPLC before testing .
  • Assay conditions : Optimize in vitro models (e.g., cell lines, receptor subtypes) to match target pathways. Cross-validate with in vivo studies .

Case study : Fluorinated amphetamine analogs (e.g., 2-FA) show structure-activity relationship (SAR) sensitivity to fluorine position and stereochemistry .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Emergency protocols : For spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools predict the pharmacological profile of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CNS targets (e.g., monoamine transporters) .
  • QSAR models : Train datasets on fluorinated phenethylamines to predict bioavailability, logP, and blood-brain barrier permeability .
  • Metabolism prediction : Tools like SwissADME forecast Phase I/II metabolism pathways (e.g., defluorination or N-oxidation) .

Validation : Cross-reference predictions with in vitro cytochrome P450 assays .

Basic: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst screening : Test Pd/C or PtO₂ for hydrogenation efficiency in reductive amination .
  • Workup strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the amine from unreacted precursors .

Scale-up tip : Conduct calorimetry studies to assess exothermic risks during industrial-scale reactions .

Advanced: What strategies mitigate defluorination during synthesis or storage?

Answer:

  • Acid-free conditions : Avoid protic acids (e.g., HCl) in reaction workup to prevent C-F bond cleavage .
  • Light protection : Store the compound in amber glass to block UV-induced degradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit fluorine loss via radical pathways .

Monitoring : Track defluorination via 19F^{19}\text{F}-NMR or ion chromatography .

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